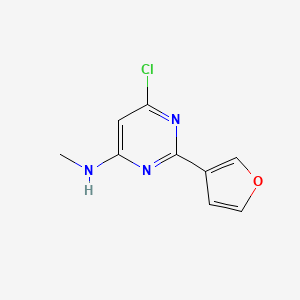

6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine

CAS No.: 2383571-36-4

Cat. No.: VC6685038

Molecular Formula: C9H8ClN3O

Molecular Weight: 209.63

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2383571-36-4 |

|---|---|

| Molecular Formula | C9H8ClN3O |

| Molecular Weight | 209.63 |

| IUPAC Name | 6-chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine |

| Standard InChI | InChI=1S/C9H8ClN3O/c1-11-8-4-7(10)12-9(13-8)6-2-3-14-5-6/h2-5H,1H3,(H,11,12,13) |

| Standard InChI Key | CQZWVTIUZPNSAK-UHFFFAOYSA-N |

| SMILES | CNC1=CC(=NC(=N1)C2=COC=C2)Cl |

Introduction

Structural Characteristics and Molecular Identity

Core Architecture and Substituent Configuration

The compound features a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) substituted at three positions:

-

Position 2: A furan-3-yl group, a five-membered oxygen-containing heterocycle attached via its third carbon .

-

Position 4: An N-methylamine group (), which introduces basicity and hydrogen-bonding potential .

-

Position 6: A chlorine atom, contributing to electronic effects and steric bulk .

The SMILES notation explicitly defines this arrangement, while the InChIKey provides a unique identifier for computational studies .

Table 1: Molecular Properties of 6-Chloro-2-(furan-3-yl)-N-methylpyrimidin-4-amine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 209.63 g/mol | |

| CAS Registry Number | 2383571-36-4 | |

| SMILES | CNc1cc(Cl)nc(n1)c1cocc1 | |

| Topological Polar Surface Area | 65.67 Ų (estimated) |

Synthetic Methodologies and Optimization

Retrosynthetic Analysis

The compound can be dissected into three building blocks:

-

Pyrimidine Core: Likely derived from 4,6-dichloropyrimidine or a similar precursor.

-

Furan-3-yl Group: Introduced via cross-coupling reactions (e.g., Suzuki-Miyaura).

-

N-Methylamine: Installed through nucleophilic substitution or reductive amination .

Reported Synthesis Pathways

While no explicit protocol for this compound exists in the literature, analogous routes for pyrimidine derivatives suggest the following steps :

-

Chlorination at Position 6: Treatment of 4-amino-2-(furan-3-yl)pyrimidine with or .

-

N-Methylation: Reaction of the intermediate 6-chloro-2-(furan-3-yl)pyrimidin-4-amine with methyl iodide () in the presence of a base (e.g., ) .

Table 2: Hypothetical Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield (Estimated) |

|---|---|---|

| Chlorination | , reflux, 6h | 70–80% |

| N-Methylation | , , DMF, 60°C, 12h | 60–70% |

Physicochemical and Spectroscopic Properties

Solubility and Partitioning

The compound’s LogP (octanol-water partition coefficient) is estimated at 1.90, indicating moderate lipophilicity suitable for membrane permeability . Aqueous solubility is likely limited (<1 mg/mL) due to the aromatic furan and pyrimidine systems, though the N-methylamine may enhance solubility in acidic media via protonation .

Spectroscopic Characterization

-

: Key signals include:

-

: Peaks at δ 104–161 ppm correspond to pyrimidine and furan carbons, with a carbonyl signal absent, confirming the amine structure .

| Parameter | Specification |

|---|---|

| Purity | >95% (HPLC) |

| Packaging | 50 mg–1 g increments |

| Storage Conditions | −20°C, desiccated |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume